[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone
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Overview
Description
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring, which is further connected to a cyclobutylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the cyclobutylmethanone group is attached through a series of condensation reactions under controlled conditions, often involving catalysts and specific temperature settings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar chemical behavior.
Piperidine derivatives: Compounds with a piperidine ring often have comparable pharmacological properties.
Cyclobutylmethanone derivatives: These compounds feature the cyclobutylmethanone group and may have similar reactivity.
Uniqueness
What sets [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(13-4-3-5-13)19-10-8-12(9-11-19)16-18-14-6-1-2-7-15(14)21-16/h1-2,6-7,12-13H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAIBZSLIMMKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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